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This technical guide provides an in-depth analysis of the crystal structure of p-
Phenylenediacetic acid (p-PDA), a versatile building block in supramolecular chemistry and
materials science. The following sections detail the precise atomic arrangement determined by
single-crystal X-ray diffraction, the experimental protocols for its synthesis and crystallization,
and a visual representation of the structural determination workflow. This document is intended
for researchers, scientists, and professionals in drug development seeking a comprehensive
understanding of this foundational molecule.

Core Crystallographic Data

The crystal structure of p-Phenylenediacetic acid has been determined with high precision.
The compound crystallizes in the monoclinic system with the space group P2i/c. A key feature
of the structure is the presence of a crystallographically imposed center of symmetry within the
molecule. The asymmetric unit contains one-half of the p-PDA molecule.

The crystal packing is dominated by intermolecular O—H---O hydrogen bonds, which link the
molecules into chains extending along the direction. These chains are subsequently stacked
along the b-axis, forming a stable three-dimensional network.[1] The acetic acid group is

oriented nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 84.46

(6)°.[1]

A summary of the key crystallographic data is presented in Table 1.
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Parameter Value
Chemical Formula C10H1004
Molecular Weight 194.18 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 10.2747 (4)[1]

b (A) 4.7218 (2)[1]

c (A 10.1686 (4)[1]

B () 116.220 (2)[1]
Volume (A3) 442 .57 (3)[1]

z 2[1]
Temperature (K) 100.0 (1)[1]
Radiation Wavelength (A) 0.71073 (Mo Ka)
R-factor (%) 4.1[1]

CCDC Deposition Number 654924

Table 1: Crystallographic Data for p-Phenylenediacetic Acid.

Experimental Protocols

Synthesis and Crystallization of p-Phenylenediacetic
Acid

Commercial grade p-Phenylenediacetic acid was utilized for the crystallization experiments.

Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a
solvent mixture.

Procedure:
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e 19.42 mg (0.1 mmol) of p-Phenylenediacetic acid was dissolved in a 2:1 (v/v) mixture of
methanol and chloroform.[1]

e The resulting solution was allowed to stand undisturbed at ambient temperature.

» Slow evaporation of the solvents over a period of several days yielded colorless, single
crystals of p-Phenylenediacetic acid.[1]

X-ray Diffraction Data Collection and Structure
Refinement

The determination of the crystal structure was performed using a Bruker SMART APEXII CCD
area-detector diffractometer.

Procedure:

e Asuitable single crystal with dimensions 0.56 x 0.23 x 0.04 mm was selected and mounted
on the diffractometer.[1]

e The crystal was cooled to 100.0 (1) K using an Oxford Cryosystem Cobra low-temperature
attachment.[1]

« X-ray diffraction data were collected using Mo Ka radiation (A = 0.71073 A).

» Atotal of 6558 reflections were measured, of which 1293 were independent.[1]

e The structure was solved and refined using the SHELXTL software package.[1]

» All hydrogen atoms were located in a difference map and were refined isotropically.[1]
o A multi-scan absorption correction was applied using SADABS.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal
structure of p-Phenylenediacetic acid, from sample preparation to final data analysis.
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Caption: Experimental workflow for the crystal structure determination of p-Phenylenediacetic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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